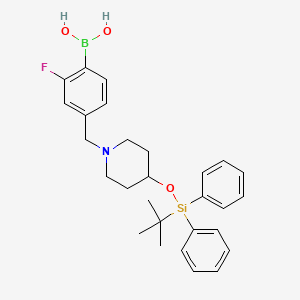

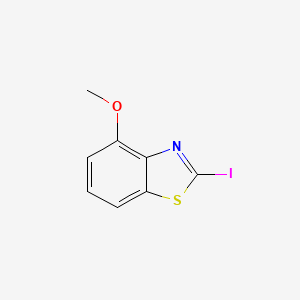

![molecular formula C7H4FNOS B1408601 2-Fluorobenzo[d]thiazol-6-ol CAS No. 1261543-04-7](/img/structure/B1408601.png)

2-Fluorobenzo[d]thiazol-6-ol

Overview

Description

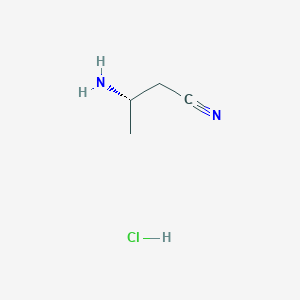

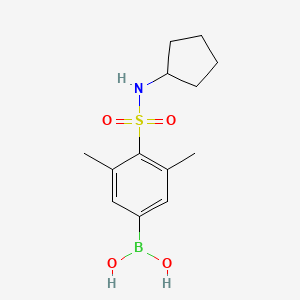

2-Fluorobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H4FNOS and a molecular weight of 169.18 g/mol. It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of 2-Fluorobenzo[d]thiazol-6-ol can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, 13C NMR, and mass spectral data can be used to confirm the structure of synthesized compounds .Chemical Reactions Analysis

2-Fluorobenzo[d]thiazol-6-ol can participate in various chemical reactions. For example, it can be used as a building block in the synthesis of more complex molecules .Scientific Research Applications

Anticancer Properties

2-Fluorobenzo[d]thiazol-6-ol derivatives have shown promising results in cancer research. Compounds like isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant cytotoxicity against various cancer cell lines and induced G2/M cell cycle arrest. The compound activated p53, leading to apoptosis through mitochondrial pathways, hinting at potential for colon cancer treatment (Kumbhare et al., 2014). Moreover, derivatives of 2-anilinopyridine-3-acrylamides, linked to 2-Fluorobenzo[d]thiazol-6-ol, displayed potent anticancer activity by inhibiting tubulin polymerization and inducing apoptotic cell death in specific cancer cell lines (Kamal et al., 2014).

Antimicrobial Activity

Derivatives of 2-Fluorobenzo[d]thiazol-6-ol also demonstrated notable antimicrobial properties. For instance, compounds containing 6-fluorobenzo[d]thiazole moiety showed good curative and protective activities against tobacco mosaic virus and potato virus Y, suggesting potential in developing plant protection products (Xie et al., 2017). Furthermore, 2,4-disubstituted-[1,3]-thiazoles displayed significant antimicrobial activity and cytotoxic effects, indicating potential as dual-function agents in combating microbial infections and cancer (Sumangala et al., 2012).

Antifungal and Antioxidant Properties

Research also points to the antifungal and antioxidant capabilities of 2-Fluorobenzo[d]thiazol-6-ol derivatives. Oxidovanadium(IV) complexes with 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol displayed inhibitory activity against fungi and showed potential in DNA-binding studies. These findings suggest applications in treating fungal infections and in genetic research (Savithri & Revanasiddappa, 2018).

Mechanism of Action

Target of Action

2-Fluorobenzo[d]thiazol-6-ol, like other thiazole derivatives, has diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to have a wide range of medicinal and biological properties, including anti-inflammatory effects mediated chiefly through inhibition of biosynthesis of prostaglandins .

Result of Action

Thiazole derivatives are known to have a wide range of medicinal and biological properties .

properties

IUPAC Name |

2-fluoro-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTCLYGOXAVXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzo[d]thiazol-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)